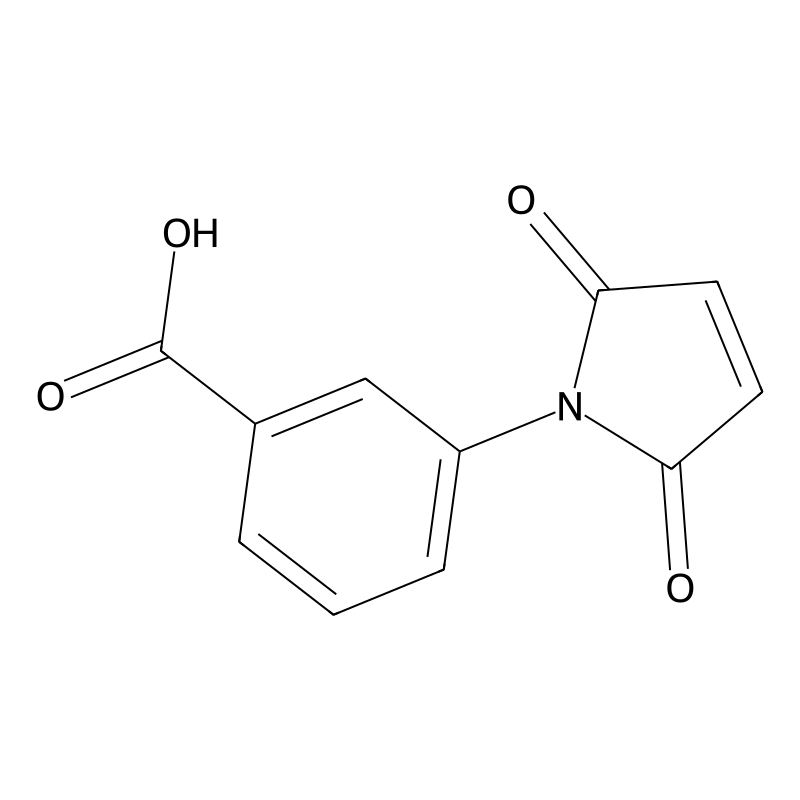

3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Scientific Field: Organic Chemistry

Scientific Field: Medicinal Chemistry

Application: Synthesis and properties of “4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide” were studied.

Results or Outcomes: The synthesized compound enters the aza-Michael reaction with secondary amines to form 4-[3-(N,N-dialkylamino)]-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrole-1-yl)benzenesulfonamides.

Scientific Field: Organic Chemistry

Scientific Field: Organic Chemistry

3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid is an organic compound with the molecular formula C₁₁H₇N₁O₄. It features a pyrrole ring that is substituted with a benzoic acid moiety, which contributes to its chemical properties and potential applications. The compound is characterized by the presence of two carbonyl groups (dioxo) within the pyrrole structure, which enhances its reactivity and biological activity. The compound is often referred to as a crosslinking reagent in various biochemical applications .

- Nucleophilic Addition: The carbonyl groups can react with nucleophiles, leading to the formation of various derivatives.

- Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful in modifying the compound for specific applications.

- Crosslinking Reactions: Due to its reactive nature, this compound can act as a crosslinker in polymer chemistry and bioconjugation processes .

The biological activity of 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid has been explored in various studies. It exhibits:

- Antimicrobial Properties: Some studies suggest that it may possess antimicrobial activity, making it a candidate for developing new antimicrobial agents.

- Potential Antitumor Activity: Preliminary research indicates that the compound could have antitumor effects, although further studies are required to elucidate its mechanism of action and efficacy .

The synthesis of 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid typically involves:

- Starting Materials: Common precursors include substituted anilines and malonic acid derivatives.

- Cyclization Reaction: A cyclization reaction is performed under acidic or basic conditions to form the pyrrole ring.

- Oxidation: The resulting pyrrole may undergo oxidation to introduce the dioxo functionality.

- Carboxylation: Finally, carboxylic acid functionality is introduced through various methods such as hydrolysis or direct carboxylation reactions .

3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid finds applications in several fields:

- Bioconjugation: It serves as a crosslinking agent for proteins and other biomolecules in proteomics research.

- Polymer Chemistry: The compound is utilized in synthesizing polymeric materials through crosslinking reactions.

- Medicinal Chemistry: Its potential biological activities make it a candidate for drug development and therapeutic applications .

Interaction studies involving 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid focus on its binding affinity with various biological targets. Research indicates that it may interact with enzymes or receptors involved in disease pathways. These interactions are crucial for understanding its mechanism of action and potential therapeutic uses. Further studies using techniques such as molecular docking and binding assays are recommended to delineate these interactions more clearly .

Several compounds share structural similarities with 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Maleimido-benzoic acid | Contains a maleimide group | Known for its ability to selectively react with thiols |

| 4-(2,5-Dioxo-pyrrolidinyl)benzoic acid | Contains a pyrrolidine instead of pyrrole | Exhibits different reactivity patterns |

| 3-Aminobenzoic acid | Simple amine substitution on benzoic acid | More straightforward synthesis and application |

The uniqueness of 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid lies in its dual functionality as both a reactive crosslinker and a potential bioactive molecule with antimicrobial and antitumor properties. This combination makes it particularly valuable in both synthetic chemistry and medicinal applications .

The IUPAC name for this compound is 3-(2,5-dioxopyrrol-1-yl)benzoic acid, reflecting its structural components: a benzoic acid moiety substituted at the meta position with a maleimide group (2,5-dioxopyrrolidine). Key identifiers include:

- SMILES:

O=C(O)C1=CC=CC(N2C(C=CC2=O)=O)=C1 - InChIKey:

ZJGBFJBMTKEFNQ-UHFFFAOYSA-N - Molecular Formula: C₁₁H₇NO₄.

The maleimide group confers reactivity toward thiols via Michael addition, making it critical for crosslinking applications.

Historical Development and Discovery

While the exact discovery timeline remains unclear, the compound emerged alongside advancements in maleimide chemistry during the mid-20th century. Maleimides gained prominence in the 1960s with the development of heterobifunctional crosslinkers like MBS (3-maleimidobenzoic acid N-hydroxysuccinimide ester), which share structural similarities. Early synthetic routes involved maleic anhydride and amines, later optimized for industrial scalability.

Position Within Maleimide Derivatives

3-Maleimidobenzoic acid belongs to the aromatic maleimide subclass, distinguished by its benzoic acid substituent. Compared to aliphatic analogs (e.g., GMBS), aromatic maleimides exhibit enhanced stability and conjugation efficiency, as demonstrated in immunotoxin synthesis. Its derivatives, such as MBS, are pivotal in antibody-drug conjugates (ADCs) and enzyme immobilization.

Molecular Architecture and Bonding Patterns

3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid, commonly known as 3-maleimidobenzoic acid, represents a heterocyclic compound with the molecular formula C₁₁H₇NO₄ and a molecular weight of 217.18 grams per mole [1] [2]. The compound consists of a benzoic acid moiety attached to a maleimide ring system at the meta position, creating a unique structural arrangement that influences both its chemical reactivity and physical properties [32]. The molecule exhibits a rigid five-membered imide ring fused to an aromatic benzene system through a nitrogen-carbon bond [33].

The fundamental molecular architecture incorporates two distinct planar systems: the benzene ring of the benzoic acid component and the maleimide heterocycle [37]. These systems are connected via a nitrogen-carbon bond, with the nitrogen atom of the maleimide ring directly attached to the carbon at the meta position of the benzene ring [1] [4]. The compound demonstrates typical imide characteristics, featuring two carbonyl groups flanking the nitrogen center within the five-membered ring structure [44].

Table 1: Fundamental Molecular Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₇NO₄ | [1] [2] |

| Molecular Weight | 217.18 g/mol | [1] [2] |

| Melting Point | 228-229°C | [2] |

| Density | 1.521±0.06 g/cm³ (Predicted) | [2] |

| Boiling Point | 455.2±28.0°C (Predicted) | [2] |

| Chemical Abstracts Service Number | 17057-07-7 | [2] [8] |

X-ray Crystallographic Analysis

Crystallographic investigations of related maleimide-benzoic acid derivatives provide essential insights into the three-dimensional molecular arrangement and intermolecular interactions [37] [38]. For the para-substituted analog 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid, X-ray crystallographic analysis reveals a significant dihedral angle of 45.80 degrees between the planes of the benzene and maleimide rings [37]. This angular relationship indicates that the two ring systems are not coplanar, resulting in a twisted molecular conformation that influences the compound's crystal packing and intermolecular interactions [37].

The crystallographic data demonstrates the presence of extensive hydrogen bonding networks within the crystal lattice [37]. Specifically, oxygen-hydrogen···oxygen hydrogen bonds and weak carbon-hydrogen···oxygen interactions facilitate the formation of distinctive edge-connected ring motifs parallel to specific crystallographic planes [37]. These supramolecular arrangements contribute significantly to the overall stability of the crystalline structure and influence the compound's solid-state properties [37].

Density functional theory calculations at the B3LYP/6-311G(d,p) and 6-31++G(d,p) levels provide theoretical validation of the experimentally determined molecular structures [37]. The computational results demonstrate excellent agreement with X-ray crystallographic data, confirming the reliability of both experimental and theoretical approaches for characterizing these heterocyclic systems [37] [38].

Table 2: Crystallographic Parameters for Related Maleimide-Benzoic Acid Derivatives

| Parameter | 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid | Reference |

|---|---|---|

| Dihedral Angle (Benzene-Maleimide) | 45.80(7)° | [37] |

| Space Group | Monoclinic | [37] |

| Hydrogen Bonding | O-H···O, C-H···O | [37] |

| Ring Motif | R₃³(19) edge-connected | [37] |

Comparative Analysis of Ortho-, Meta-, and Para-Substituted Isomers

The positional isomerism in maleimide-substituted benzoic acids significantly affects molecular geometry, crystal packing, and physical properties [16]. The three possible substitution patterns—ortho, meta, and para—each produce distinct molecular architectures with varying degrees of steric hindrance and electronic effects [16]. These positional differences fundamentally alter the spatial relationship between the carboxylic acid functional group and the maleimide moiety [16].

Para-substituted derivatives typically exhibit the highest melting points and lowest solubilities among the three isomers, reflecting enhanced crystal packing efficiency due to symmetrical molecular arrangements [16]. The para configuration allows for optimal intermolecular interactions and more regular crystal lattice formation [40] [43]. In contrast, ortho-substituted compounds often demonstrate increased polarity due to potential intramolecular hydrogen bonding between the carboxylic acid and maleimide functionalities [16].

Meta-substituted derivatives, such as the title compound, occupy an intermediate position in terms of physical properties and crystal packing behavior [16]. The meta arrangement prevents direct interaction between the carboxylic acid and maleimide groups while maintaining sufficient molecular flexibility for diverse crystal packing motifs [40]. This positioning contributes to the compound's moderate melting point and intermediate solubility characteristics [2].

Table 3: Comparative Properties of Substitution Isomers

| Isomer Type | Typical Melting Point Range | Crystal Packing Efficiency | Intermolecular Interactions |

|---|---|---|---|

| Ortho | Variable (200-250°C) | Moderate | Enhanced intramolecular H-bonding |

| Meta | Intermediate (220-240°C) | Moderate | Balanced inter/intramolecular |

| Para | Highest (240-260°C) | High | Optimal intermolecular packing |

Spectroscopic Profiling

Nuclear Magnetic Resonance Signatures

Nuclear magnetic resonance spectroscopy provides definitive structural identification and conformational analysis for 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid [18] [19]. The proton nuclear magnetic resonance spectrum exhibits characteristic chemical shift patterns that reflect the electronic environment of each hydrogen atom within the molecular framework [20] [21]. The maleimide ring system produces distinctive signals that are readily distinguishable from aromatic proton resonances [18] [22].

The maleimide ring protons typically appear as a singlet at approximately 6.8 parts per million, reflecting the symmetric nature of the alkene protons within the five-membered heterocycle [21] [22]. This chemical shift position is characteristic of protons attached to electron-deficient alkene carbons adjacent to carbonyl groups [18] [19]. The aromatic protons of the benzene ring generate complex multiplets in the region between 7.0 and 8.0 parts per million, with specific splitting patterns determined by the meta-substitution pattern [19] [20].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon resonances at approximately 170 parts per million, characteristic of imide carbonyl groups [18] [21]. The aromatic carbon signals appear in the expected range of 120-140 parts per million, with the carboxylic acid carbonyl carbon typically resonating around 170-180 parts per million [20] [21]. The alkene carbons of the maleimide ring exhibit chemical shifts around 134 parts per million, reflecting their position between carbonyl groups [18] [19].

Table 4: Nuclear Magnetic Resonance Chemical Shift Data

| Proton/Carbon Type | Chemical Shift Range (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Maleimide Ring Protons | 6.7-6.9 | Singlet | [21] [22] |

| Aromatic Protons | 7.0-8.0 | Complex multiplets | [19] [20] |

| Imide Carbonyl Carbons | 169-171 | - | [18] [21] |

| Aromatic Carbons | 120-140 | - | [20] [21] |

| Maleimide Alkene Carbons | 133-135 | - | [18] [19] |

Infrared and Ultraviolet-Visible Spectral Features

Infrared spectroscopy provides essential information regarding the vibrational characteristics of functional groups within 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid [24] [25]. The compound exhibits characteristic absorption bands that correspond to specific molecular vibrations, enabling identification of key structural features [26] [27]. The carbonyl stretching vibrations of the maleimide ring system appear as strong absorptions in the region between 1700-1800 wavenumbers, reflecting the electron-withdrawing nature of the imide functionality [24] [25].

The carboxylic acid carbonyl group produces a distinct absorption band around 1650-1700 wavenumbers, slightly lower in frequency than the maleimide carbonyls due to different electronic environments [25] [26]. The broad absorption between 2500-3500 wavenumbers corresponds to the hydroxyl group of the carboxylic acid, typically appearing as a broad band due to hydrogen bonding effects [26] [28]. Aromatic carbon-hydrogen stretching vibrations manifest around 3000-3100 wavenumbers [26] [29].

The maleimide ring system demonstrates characteristic vibrations at 1378 wavenumbers corresponding to carbon-nitrogen stretching modes [24]. Aromatic carbon-carbon stretching vibrations appear in the fingerprint region between 1400-1600 wavenumbers [25] [28]. The compound's infrared spectrum provides a definitive fingerprint for structural identification and purity assessment [24] [27].

Ultraviolet-visible spectroscopy reveals electronic transitions associated with the aromatic and heterocyclic systems [27]. The benzoic acid chromophore typically exhibits absorption maxima around 230-280 nanometers, while the maleimide system contributes additional electronic transitions in the ultraviolet region [27]. These spectral features provide valuable information regarding the compound's electronic structure and potential photochemical behavior [37].

Table 5: Infrared Spectroscopic Absorption Bands

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Carboxylic Acid O-H | 2500-3500 | Strong, broad | O-H stretch |

| Aromatic C-H | 3000-3100 | Medium | C-H stretch |

| Imide C=O | 1700-1800 | Strong | C=O stretch |

| Carboxylic Acid C=O | 1650-1700 | Strong | C=O stretch |

| Aromatic C=C | 1400-1600 | Medium | C=C stretch |

| Maleimide C-N | 1378 | Medium | C-N stretch |

Maleic Anhydride-Based Cyclodehydration Strategies

The most widely employed synthetic approach for 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid involves the direct cyclodehydration of maleic anhydride with meta-aminobenzoic acid derivatives [1] [2]. This methodology capitalizes on the electrophilic nature of maleic anhydride and the nucleophilicity of the aromatic amine functionality, resulting in the formation of the characteristic maleimide ring system through a well-established mechanism [3].

The reaction typically proceeds under reflux conditions in glacial acetic acid at temperatures ranging from 150-180°C for 2-5 hours [4] [5]. The mechanism involves initial nucleophilic attack of the amine nitrogen on one of the carbonyl carbons of maleic anhydride, followed by ring opening and subsequent cyclization with elimination of water [3] [6]. This process demonstrates high atom economy and provides direct access to the target compound without the need for multi-step protecting group manipulations [4].

Research findings indicate that the reaction yields are generally in the range of 65-85%, with the exact yield depending on the specific substitution pattern of the benzoic acid derivative and reaction conditions employed [5] [7]. The cyclodehydration strategy proves particularly effective for meta-substituted aminobenzoic acids, where the electron-withdrawing carboxyl group enhances the electrophilicity of the maleic anhydride while maintaining sufficient nucleophilicity of the amine [1] [2].

Optimization studies have demonstrated that the choice of solvent significantly impacts both reaction rate and selectivity. While glacial acetic acid remains the preferred medium due to its ability to act as both solvent and catalyst, alternative approaches using organic solvents such as chloroform have been reported for specific substrates [6]. The reaction can be monitored effectively using thin-layer chromatography, with completion typically indicated by the disappearance of starting materials [5].

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation represents an alternative synthetic pathway that has gained attention for its ability to introduce acyl groups onto aromatic rings under mild conditions [8] [9]. This approach involves the use of acyl halides or anhydrides in conjunction with Lewis acid catalysts, most commonly aluminum trichloride or iron tribromide [8] [10].

The mechanism proceeds through the generation of an acylium ion intermediate, which exhibits enhanced electrophilicity due to resonance stabilization from the carbonyl group [8] [11]. The aromatic ring acts as a nucleophile, attacking the electrophilic carbon center to form a new carbon-carbon bond [9] [12]. The subsequent deprotonation step regenerates aromaticity and releases the Lewis acid catalyst for continued catalytic cycling [8].

Studies have shown that Friedel-Crafts acylation of pyrrol-benzoic acid derivatives can achieve yields ranging from 60-90% under optimized conditions [13] [10]. The reaction typically operates at room temperature to 80°C, making it considerably milder than the maleic anhydride cyclodehydration approach [8] [9]. This temperature range proves advantageous for heat-sensitive substrates and reduces the formation of undesired side products [10].

Recent developments in this field have explored the use of twisted amides as acylating agents, which demonstrate remarkable selectivity in intermolecular Friedel-Crafts reactions [13]. These studies have revealed that the twist angle of the amide bond significantly influences reactivity, with certain conformations showing enhanced electrophilicity and improved reaction efficiency [13]. The methodology has been successfully applied to benzene derivatives under mild conditions using trifluoromethanesulfonic acid as the catalyst [13].

Industrial Production and Scalability Challenges

The transition from laboratory-scale synthesis to industrial production of 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid presents several significant challenges that must be addressed to ensure economic viability and process efficiency [14] [15].

Raw Material Costs and Availability: At industrial scale, the cost of starting materials becomes a critical factor in overall process economics [14]. Maleic anhydride, a key precursor, is produced globally at over 1.5 million tons per year, with approximately 63% of world capacity located in China [14]. The availability and price fluctuations of maleic anhydride directly impact the feasibility of large-scale production [14] [16]. Industrial facilities typically require long-term supply contracts to ensure consistent raw material availability and pricing stability [15].

Process Energy Requirements: The high-temperature conditions required for cyclodehydration reactions (150-180°C) result in substantial energy consumption when scaled to industrial levels [17] [16]. Heat transfer efficiency becomes paramount in large-scale reactors, where maintaining uniform temperature distribution across multi-thousand-liter reaction volumes presents significant engineering challenges [17] [18]. The development of more efficient heat exchange systems and process intensification technologies represents a key area for improvement [18].

Reaction Scale-up and Mass Transfer: Laboratory batch reactors operating at 1-10 liter scale demonstrate fundamentally different mixing and mass transfer characteristics compared to industrial reactors exceeding 1000 liters [15] [17]. The scale-up process requires careful consideration of mixing efficiency, residence time distribution, and heat and mass transfer limitations [18]. Continuous flow technology has emerged as a potential solution, offering improved heat and mass transfer characteristics while reducing reactor volume requirements [19] [20].

Purification and Separation Challenges: Industrial purification processes must move beyond column chromatography, which is impractical at large scale, toward crystallization, distillation, or other unit operations suitable for continuous processing [15] [21]. The development of efficient separation strategies that minimize waste generation and maximize product purity represents a critical aspect of process design [17] [16].

Environmental and Regulatory Considerations: Industrial production must comply with stringent environmental regulations regarding emissions, waste disposal, and worker safety [14] [21]. The generation of acidic waste streams from acetic acid-based processes requires specialized treatment facilities and adds to overall production costs [15]. Implementation of green chemistry principles and waste minimization strategies becomes essential for regulatory compliance and economic sustainability [17].

Derivatization Pathways

Esterification and Protecting Group Strategies

The carboxylic acid functionality of 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid provides numerous opportunities for derivatization through esterification reactions, which serve both as protecting group strategies and as means to modulate physicochemical properties [22] [23] [24].

Methyl and Ethyl Esterification: The most straightforward approach involves conversion to methyl or ethyl esters using standard esterification protocols [24]. Methyl esterification can be accomplished using methanol in the presence of sulfuric acid or through the use of diazomethane for acid-sensitive substrates [23] [24]. These reactions typically proceed with yields of 80-95% and provide protection against base-catalyzed reactions while maintaining compatibility with most synthetic transformations [24].

Benzyl Ester Protection: Benzyl esterification offers acid-stable protection that can be selectively removed under mild hydrogenolysis conditions using palladium on carbon and hydrogen gas [23] [24]. This protecting group strategy proves particularly valuable when the molecule contains other acid-sensitive functionalities [23]. The esterification reaction using benzyl bromide and potassium carbonate typically yields 70-85% of the desired product [23].

tert-Butyl Ester Formation: The tert-butyl ester represents one of the most versatile protecting groups due to its stability under basic and nucleophilic conditions combined with facile removal under mild acidic conditions [23] [24]. Formation using tert-butanol and dicyclohexylcarbodiimide provides yields of 85-95%, while deprotection can be accomplished using trifluoroacetic acid in dichloromethane [23] [24].

Trimethylsilyl Ester Derivatives: Trimethylsilyl esterification offers unique advantages for mass spectrometry applications due to the volatile nature of the protecting group [24]. The reaction proceeds rapidly at room temperature using trimethylsilyl chloride and triethylamine, achieving yields of 90-98% [24]. Deprotection can be accomplished using fluoride sources such as tetrabutylammonium fluoride [24].

Steglich Esterification Methodology: The Steglich esterification using dicyclohexylcarbodiimide and 4-dimethylaminopyridine provides access to a wide range of ester derivatives under mild, neutral conditions [25]. This methodology proves particularly valuable for the preparation of complex esters where traditional acid-catalyzed methods would lead to side reactions or decomposition [25].

Synthesis of Heterobifunctional Crosslinkers

The dual functionality of 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid, containing both a reactive maleimide group and a carboxylic acid moiety, makes it an ideal precursor for the synthesis of heterobifunctional crosslinking reagents [26] [27].

N-Hydroxysuccinimide Ester Formation: The conversion of the carboxylic acid to an N-hydroxysuccinimide (NHS) ester creates a highly reactive acylating agent that selectively targets primary amines [26]. The formation reaction using NHS and dicyclohexylcarbodiimide typically proceeds with yields of 60-80% and provides a stable, isolable intermediate that can be stored under anhydrous conditions [26]. This NHS ester functionality enables selective modification of lysine residues in proteins while the maleimide group remains available for subsequent sulfhydryl-specific conjugation [26].

Maleimide-Based Crosslinkers: The inherent maleimide functionality provides excellent reactivity toward sulfhydryl groups, particularly cysteine residues in proteins [26]. The development of heterobifunctional crosslinkers incorporating both NHS ester and maleimide functionalities allows for sequential, two-step conjugation procedures that minimize undesirable polymerization reactions [26]. Popular examples include sulfo-SMCC (sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), which demonstrates the utility of this dual functionality approach [26].

Photo-Reactive Crosslinker Development: Recent advances have focused on incorporating photo-reactive groups to create crosslinkers capable of non-specific protein crosslinking upon irradiation [27]. Three major photo-reactive functionalities have been developed: azido groups, diazirine moieties, and benzophenone units [27]. These groups can be introduced through amide bond formation with the NHS ester derivative, creating heterobifunctional reagents with yields ranging from 40-70% [27].

Isotopically-Coded Crosslinkers: The development of isotopically-coded versions using ¹²C/¹³C labeling strategies enables mass spectrometric identification and quantification of crosslinked products [27]. These reagents have proven particularly valuable for structural studies of native proteins, with the azido-benzoic-acid-succinimide (ABAS) crosslinker showing exceptional utility for α-synuclein protein structure determination [27].

Spacer Arm Modifications: The length and chemical nature of the spacer arm between functional groups significantly influences crosslinking efficiency and the types of protein-protein interactions that can be captured [26]. Various spacer lengths ranging from short (6-8 atoms) to extended (20+ atoms) have been developed to accommodate different protein structural constraints [26]. The cyclohexane spacer found in SMCC represents an optimal balance between flexibility and defined geometry [26].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant